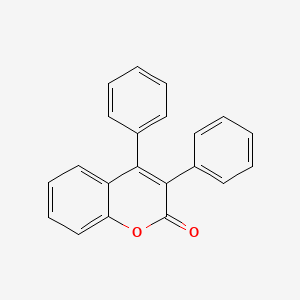
3,4-Diphenylcoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diphenylcoumarin is a type of coumarin, a class of compounds that are widely used as lactone scaffolds for the preparation of heterocyclic molecules . Coumarins are known for their significant biological activities and unique properties, making them valuable in the development of novel drugs .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves innovative methods and modern methodologies fused with classical reactions like the Pechmann reaction or Knoevenagel condensation . For instance, a one-pot strategy has been developed to synthesize multisubstituted 3,4-dihydrocoumarins with moderate to high yields and excellent diastereoselectivity .Molecular Structure Analysis
The molecular structure of this compound, like other coumarins, is characterized by a 2H-1-benzopyran-2-one core . The extended molecular framework of coumarin-fused-coumarins results in interesting photophysical properties depending on the fused coumarin ring systems .Chemical Reactions Analysis
Various chemical reactions involving this compound have been studied. For example, the synthesis of coumarin derivatives enabled by current approaches has been a topic of interest . Additionally, the preparation of 3,4-substituted coumarin utilizing trifluoroacetic acid (TFA) as a homogeneous promoter via Claisen rearrangement reaction has been reported .Aplicaciones Científicas De Investigación
Antioxidant Properties :
- Synthesis of Arylcoumarin Derivatives and Antioxidant Evaluation : Hydroxyl-, methoxy-, and acetoxy-substituted 3- and 4-arylcoumarins were synthesized and showed significant antioxidant capacity, including the ability to scavenge radicals and chelate iron ions. These derivatives demonstrated better performance than known antioxidants in DPPH and metal-chelating assays, with dihydroxyl groups at specific positions enhancing antioxidant activity significantly (Danis et al., 2016).
Cytotoxic Properties :
- Synthesis of 6-Ethoxy-4-Methylcoumarin and Biological Properties : The study synthesized 6-ethoxy-4-methylcoumarin and evaluated its cytotoxic effect using assays such as MTT and LDH release, showing a slight cytotoxic effect at specific doses (Çelikezen et al., 2020).
Neuroprotective Activities :
- Neuroprotective and Antioxidant Activities of 4-Methylcoumarins : Variously substituted 4-methylcoumarins were assessed for neuroprotective effects in a cell model of oxidative stress-induced neurodegeneration. Compounds with ortho-dihydroxy or ortho-diacetoxy substituents on the benzenoid ring exhibited considerable neuroprotective effects, suggesting their usefulness in managing neurodegenerative diseases (Malhotra et al., 2016).
Potential Therapeutic Applications :
- Antiproliferative Effect on Breast Cancer : Coumarin scaffolds, particularly those combining coumarin core with heterocycles like isoxazoles and thiazoles, demonstrated potential antiproliferative effects on metastatic breast cancer cell lines. These findings indicate their potential as novel anticancer agents (Ballazhi et al., 2015).
Antimicrobial Properties :
- Inhibition of DNA Gyrase B in S. aureus : A coumarin derivative, 4-diphenylamino 3-iodo coumarin, showed high activity against multidrug-resistant strains of S. aureus, targeting the DNA gyrase enzyme B subunit. This suggests its potential as a novel antibacterial compound (Sareena & Vasu, 2020).
Mecanismo De Acción
Direcciones Futuras
The future directions for 3,4-Diphenylcoumarin and similar compounds involve the development of novel drugs, given their significant biological activities and unique properties . There is ongoing research into the synthesis of these compounds, their mechanisms of action, and their potential applications .
Propiedades
IUPAC Name |
3,4-diphenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O2/c22-21-20(16-11-5-2-6-12-16)19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)23-21/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQJTOKSXJMLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
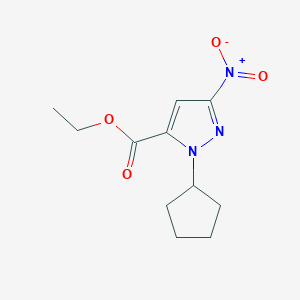
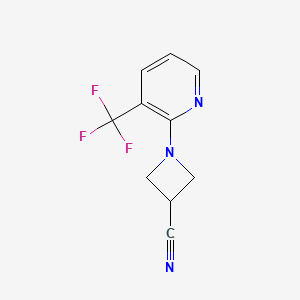


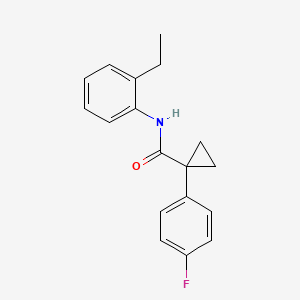
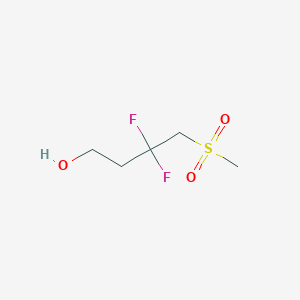
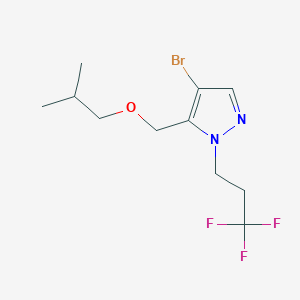

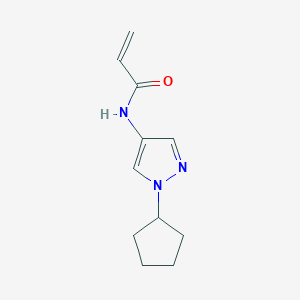


![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2830529.png)
![N-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]propane-1,3-diamine](/img/structure/B2830530.png)
![methyl 4-(4-methylphenyl)-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2830533.png)
